molecular formula C5H11NO2 B3329213 Methyl isopropylcarbamate CAS No. 5602-90-4

Methyl isopropylcarbamate

Cat. No.: B3329213
CAS No.: 5602-90-4
M. Wt: 117.15 g/mol
InChI Key: PWFYXEJZPCACLT-UHFFFAOYSA-N
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Description

Methyl isopropylcarbamate is a carbamate derivative characterized by an isopropyl group attached to the carbamate nitrogen. Its molecular structure (general formula: C₅H₁₁NO₂) enables diverse applications, including pharmaceuticals, agrochemicals, and chemical synthesis. Notably, it is a structural component of carisoprodol (a muscle relaxant), where it contributes to the drug’s pharmacokinetic profile . Carbamates like this compound are valued for their stability and ability to modulate biological activity through steric and electronic effects.

Properties

IUPAC Name

methyl N-propan-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-4(2)6-5(7)8-3/h4H,1-3H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFYXEJZPCACLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl isopropylcarbamate can be synthesized through several methods:

    Alcoholysis of Carbamoyl Chlorides: This method involves the reaction of carbamoyl chlorides with alcohols.

    Curtius Rearrangement: This method involves the rearrangement of acyl azides to isocyanates, which then react with alcohols to form carbamates.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above methods. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of catalysts and specific reaction temperatures to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl isopropylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

Mechanism of Action

The mechanism of action of methyl isopropylcarbamate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison with Similar Carbamate Compounds

Structural and Functional Differences

The activity and applications of carbamates depend on substituents attached to the nitrogen and oxygen atoms. Below is a comparative analysis:

Compound Molecular Formula Key Substituents Primary Applications
Methyl isopropylcarbamate C₅H₁₁NO₂ Isopropyl (N), methyl (O) Pharmaceuticals (e.g., carisoprodol) , pesticide intermediates
Ethylcarbamate C₃H₇NO₂ Ethyl (N), methyl (O) Antimicrobial agents (e.g., compound 3 and 16 in )
Propylcarbamate C₄H₉NO₂ Propyl (N), methyl (O) Antimycobacterial agents (e.g., compound 17 in )
Chlorpropham C₁₀H₁₂ClNO₂ Isopropyl (N), 3-chlorophenyl (O) Herbicide
Benzyl isopropylcarbamate C₁₂H₁₅NO₂ Isopropyl (N), benzyl (O) Pharmaceutical intermediates (e.g., CDK2 inhibitors)

Key Observations :

  • Chain Length : Ethylcarbamates (C2) exhibit higher bacteriostatic activity against Staphylococcus aureus compared to longer alkyl chains (C9–C12) due to better penetration .
  • Substituent Effects : Aromatic substituents (e.g., 3-chlorophenyl in chlorpropham) enhance pesticidal activity, while bulky groups (e.g., benzyl) improve target selectivity in enzyme inhibitors .
Antimicrobial Activity
  • Ethylcarbamates (e.g., compounds 3 and 16): Showed comparable activity to ampicillin against S. aureus (MIC ~4 μg/mL). Nitro-substituted derivatives exhibited 4-fold higher potency due to hydrogen bonding with bacterial targets .
  • Propylcarbamate 17 : Demonstrated 8-fold higher antimycobacterial activity against Mycobacterium marinum (MIC: 16 μg/mL) compared to chloro analogs, suggesting nitro groups enhance efficacy against mycobacteria .
  • This compound : Indirect evidence from carisoprodol suggests moderate activity, but its primary role is structural modulation in pharmaceuticals rather than direct antimicrobial action .
Enzyme Inhibition
  • Isopropylcarbamate derivatives : In dihydroorotate dehydrogenase (DHODH) inhibitors, the isopropyl group provided moderate synthetic yields (60%) compared to bulkier carbamates, indicating a balance between steric hindrance and reactivity .

Biological Activity

Methyl isopropylcarbamate (MIC) is an organic compound with the molecular formula C₅H₁₁NO₂, known for its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is a carbamate derivative that exhibits significant enzyme inhibitory activity. Its mechanism primarily involves binding to the active sites of enzymes, thereby preventing their normal function. This inhibition can disrupt various biochemical pathways, which may lead to therapeutic effects in specific conditions.

Chemical Reactions:

  • Hydrolysis: Under acidic or basic conditions, MIC hydrolyzes to produce isopropyl alcohol and methyl carbamic acid.
  • Oxidation: It can be oxidized to form higher oxidation state carbamates.
  • Substitution Reactions: MIC can undergo nucleophilic substitution, replacing the carbamate group with other nucleophiles like amines or alcohols.

Enzyme Inhibition

Research indicates that MIC acts as an enzyme inhibitor, which may have implications in treating diseases where enzyme regulation is crucial. For instance, its potential role in inhibiting cholinesterase suggests applications in neuropharmacology.

Antimicrobial Properties

Studies have shown that MIC exhibits antimicrobial activity against various pathogens. This property positions it as a candidate for pharmaceutical applications, particularly in developing new antibiotics or preservatives.

Study on Enzyme Inhibition

A study evaluated the effectiveness of MIC as a cholinesterase inhibitor. Results indicated that MIC significantly inhibited enzyme activity in vitro, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease.

Antimicrobial Activity Assessment

In a comparative study of several carbamate derivatives, MIC demonstrated notable antibacterial and antifungal properties. It was effective against strains such as Escherichia coli and Candida albicans, highlighting its potential use in medicinal chemistry and agricultural applications .

Comparative Analysis with Similar Compounds

CompoundStructureBiological Activity
This compoundC₅H₁₁NO₂Enzyme inhibitor, antimicrobial
Ethyl CarbamateC₅H₁₁NO₂Similar enzyme inhibition but less potent
Isopropyl CarbamateC₄H₉NO₂Limited biological activity compared to MIC
Methyl CarbamateC₃H₇NO₂Weaker enzyme inhibition

This compound's unique combination of methyl and isopropyl groups contributes to its distinct biological properties compared to other carbamates.

Q & A

Q. What metadata should accompany datasets on methyl isopropylcarbamate to ensure reusability?

  • Include:
  • Synthetic conditions (reagents, catalysts, reaction time).
  • Analytical instrument parameters (e.g., HPLC column type, NMR frequency).
  • Raw data files (e.g., .jdx for spectra, .csv for chromatograms) .

Literature and Citation Practices

Q. How to critically evaluate conflicting literature on this compound’s mechanism of action?

  • Conduct a systematic review:
  • Compare methodologies (e.g., in vitro vs. in vivo models).
  • Assess sample sizes and statistical power.
  • Prioritize studies with transparent raw data and replication attempts .

Q. What are the best practices for citing this compound’s physicochemical properties in publications?

  • Use IUPAC nomenclature and report data with units (e.g., logP = 1.2 ± 0.1). Reference primary sources (e.g., NIST Chemistry WebBook) over vendor catalogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl isopropylcarbamate
Reactant of Route 2
Reactant of Route 2
Methyl isopropylcarbamate

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